molecular formula C11H12BrFO2 B13536155 Tert-butyl 2-bromo-6-fluorobenzoate

Tert-butyl 2-bromo-6-fluorobenzoate

Cat. No.: B13536155
M. Wt: 275.11 g/mol
InChI Key: JAFLXEXVZFOGHW-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-6-fluorobenzoate is an organic compound with the molecular formula C11H12BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-bromo-6-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-bromo-6-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the direct bromination and fluorination of tert-butyl benzoate. This process requires the use of bromine and a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-6-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to the corresponding benzoic acid derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the tert-butyl group can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are used in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield tert-butyl 2-azido-6-fluorobenzoate, while reduction with LiAlH4 can produce tert-butyl 2-bromo-6-fluorobenzyl alcohol.

Scientific Research Applications

Tert-butyl 2-bromo-6-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-6-fluorobenzoate depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Tert-butyl 2-bromo-6-fluorobenzoate can be compared with other similar compounds such as:

    Tert-butyl 2-bromo-4-fluorobenzoate: Similar structure but with the fluorine atom at the 4-position instead of the 6-position.

    Tert-butyl 2-bromo-5-fluorobenzoate: Similar structure but with the fluorine atom at the 5-position.

    Tert-butyl 2-bromo-3-fluorobenzoate: Similar structure but with the fluorine atom at the 3-position.

The uniqueness of this compound lies in the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and applications in synthesis.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

tert-butyl 2-bromo-6-fluorobenzoate

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3

InChI Key

JAFLXEXVZFOGHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1Br)F

Origin of Product

United States

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